

Technical Support Center: Light-Soaking Effects in AZO-Based Organic Solar Cells

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Compound of Interest

Compound Name: Aluminum zinc oxide

Cat. No.: B077310

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This technical support center provides researchers and scientists with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the light-soaking effect observed in organic solar cells (OSCs) utilizing an Aluminum-doped Zinc Oxide (AZO) electron transport layer (ETL).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the "light-soaking" effect in organic solar cells?

A1: Light-soaking refers to the phenomenon where the performance of a solar cell, particularly its power conversion efficiency (PCE), changes upon initial exposure to light.^[1] In many AZO-based inverted organic solar cells, this manifests as a gradual improvement in performance over a period ranging from minutes to hours under illumination.^[2] Initially, the device may exhibit a low fill factor (FF) and short-circuit current density (Jsc), which then increase and stabilize.^{[3][4]} This effect is often reversible when the device is stored in the dark.^[1]

Q2: My new AZO-based OSC has very low initial efficiency and a distorted "S-shaped" current-voltage (I-V) curve. Is this normal?

A2: Yes, this is a classic symptom of the light-soaking effect. The "S-shape" or "kink" in the I-V curve is characteristic of a barrier to charge extraction, which significantly reduces the fill factor

and overall efficiency.[1][3] Upon continuous illumination, this kink should gradually diminish, leading to a recovery of the expected device performance.

Q3: What is the underlying cause of the light-soaking effect in devices with an AZO ETL?

A3: The primary cause is a low free carrier density in the AZO layer, especially in undoped or lightly doped ZnO.[5][6] This low carrier concentration leads to the formation of a wide depletion region at the interfaces with the active layer (e.g., PCBM) and the transparent conductor (ITO). [7] This creates an energy barrier that impedes the extraction of photo-generated electrons, causing the poor initial performance.[3][6] Light exposure generates additional carriers in the AZO layer, which reduces the depletion width, lowers the extraction barrier, and improves charge collection.[5][7] Other contributing factors can include the filling of trap states at the ETL/active layer interface and the influence of adsorbed oxygen.[3][8]

Q4: How can I reduce or eliminate the light-soaking effect in my experiments?

A4: Several strategies can be employed to mitigate this issue:

- **Increase Aluminum Doping:** The most effective method is to increase the aluminum (Al) concentration in the AZO layer. Studies have shown that increasing the Al fraction to 4% or higher can effectively eliminate the light-soaking effect by increasing the carrier density of the ETL.[5][7]
- **UV Light Treatment:** Pre-exposing the device to UV light for a period can generate a high density of free carriers in the AZO layer, effectively "pre-soaking" the device and reducing the time needed for performance to stabilize under a solar simulator.[6]
- **ETL Surface Modification:** Using chemical treatments, such as fluorination of a TiOx layer, can passivate surface defects and reduce trap state density, which has been shown to decrease the required light-soaking time significantly.[2]
- **Interface Engineering:** Ensuring a clean and well-prepared ITO surface before AZO deposition is crucial, as adsorbed oxygen species can induce interface trap states.[8]

Q5: For how long should I light-soak my device to get a stable performance reading?

A5: The required time can vary significantly depending on the device structure, AZO properties, and illumination intensity, ranging from minutes to several hours.^{[2][9]} It is critical to monitor the key photovoltaic parameters (PCE, Voc, Jsc, FF) periodically during illumination until they reach a stable plateau. The International Summit on Organic Photovoltaic Stability (ISOS) provides guidelines for such stability testing.^[10]

Quantitative Data on Light-Soaking Effects

The following table summarizes the typical impact of light-soaking on the performance parameters of inverted organic solar cells. The values are illustrative and can vary based on specific materials and device architecture.

Parameter	Before Light-Soaking	After Light-Soaking	Typical Improvement	Reference(s)
Power Conversion Eff. (PCE)	1.0% - 4.0%	3.5% - 12.0%	8% to >100%	^{[3][11]}
Fill Factor (FF)	0.30 - 0.50	0.60 - 0.75	40% - 100%	^{[3][4]}
Short-Circuit Current (Jsc)	Low	Increases	5% - 20%	^[3]
Open-Circuit Voltage (Voc)	Relatively Stable	Minor Increase	1% - 5%	^[2]

Experimental Protocols

Standard Light-Soaking Characterization Protocol

This protocol outlines the steps to correctly measure and account for the light-soaking effect.

- Initial (Dark) Measurement:
 - Fabricate the device and store it in a dark, inert environment (e.g., a nitrogen-filled glovebox).

- Measure the current-voltage (I-V) curve in the dark to assess diode characteristics and shunt/series resistance.
- Baseline Performance (Time = 0):
 - Place the device under a calibrated solar simulator (e.g., AM1.5G, 100 mW/cm²).
 - Immediately perform an I-V scan to determine the initial, "un-soaked" photovoltaic parameters (PCE, Voc, Jsc, FF). This measurement should be done as quickly as possible.
- Light-Soaking Procedure:
 - Keep the device under continuous illumination from the solar simulator. The device should be held at open-circuit or maximum power point (MPP) conditions, which should be specified.[\[10\]](#)
 - Maintain a constant and controlled temperature, as device performance is temperature-dependent.
- Periodic Monitoring:
 - At set intervals (e.g., every 1, 2, 5, 10, 30, 60 minutes), perform an I-V scan to track the evolution of the photovoltaic parameters.
 - Continue this process until the PCE, FF, and Jsc values saturate and remain stable over several consecutive measurements.
- Reversibility Test (Optional):
 - After stabilization, store the device in the dark for an extended period (e.g., 12-24 hours).
 - Re-measure the initial performance under illumination to see if the I-V curve has reverted to its S-shaped form, confirming the reversibility of the effect.

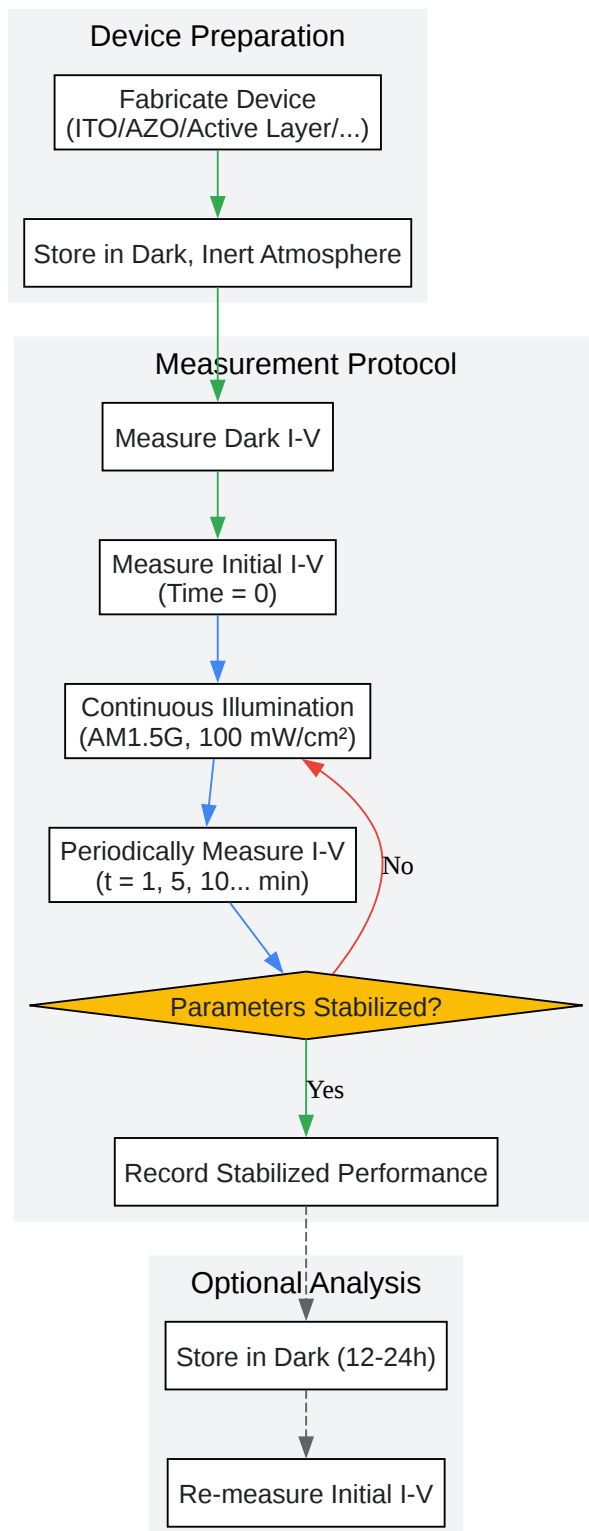
Advanced Characterization Techniques

To further investigate the mechanisms behind light-soaking, consider the following techniques:

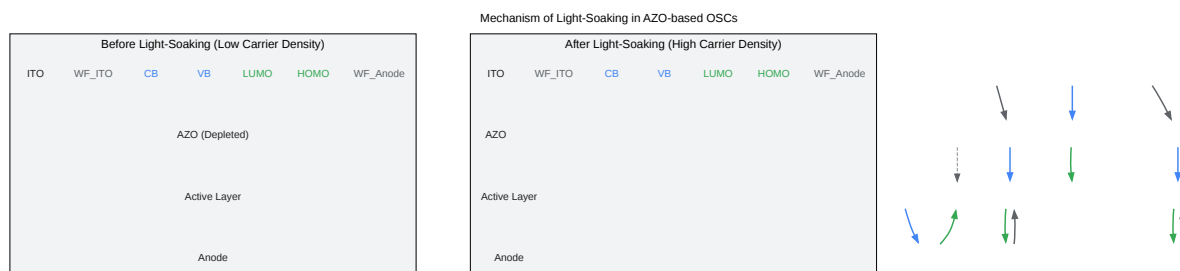
- Transient Photovoltage (TPV): Measures carrier lifetime under open-circuit conditions, providing insight into recombination dynamics.[\[12\]](#)[\[13\]](#)
- Transient Photocurrent (TPC): Assesses the efficiency of charge extraction.[\[13\]](#)
- Impedance Spectroscopy (IS): Can be used to probe charge transport and recombination resistances within the device, and how they change during light-soaking.
- Charge Extraction by Linearly Increasing Voltage (CELIV): Measures charge carrier mobility and density.[\[12\]](#)

Visualizations: Workflows and Mechanisms

Experimental Workflow for Light-Soaking Analysis

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Caption: Workflow for characterizing the light-soaking effect in OSCs.



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